molecular formula C13H12F3N3O B4323355 15-DIMETHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE

15-DIMETHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE

Cat. No.: B4323355
M. Wt: 283.25 g/mol
InChI Key: RNQQYAVITNFYBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15-DIMETHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical and biological behavior of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-DIMETHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

15-DIMETHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

15-DIMETHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 15-DIMETHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds and hydrophobic interactions . This can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

15-DIMETHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its specific structural features, such as the combination of a pyrazole ring with a trifluoromethylated phenyl ring. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1,5-dimethyl-N-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O/c1-8-11(7-17-19(8)2)12(20)18-10-5-3-4-9(6-10)13(14,15)16/h3-7H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQQYAVITNFYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
15-DIMETHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
15-DIMETHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
15-DIMETHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
15-DIMETHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
15-DIMETHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
15-DIMETHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.